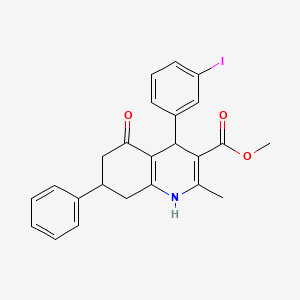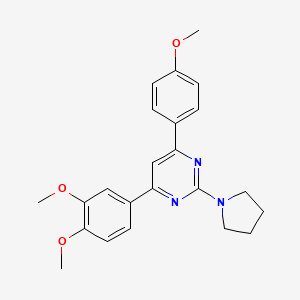![molecular formula C21H25ClN2O4S B4987064 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein kinase that plays a critical role in the signaling pathways of multiple cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 selectively inhibits 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide by binding to the ATP-binding site of the enzyme. 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide is a critical component of the signaling pathways of multiple cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The inhibition of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide by CP-690,550 leads to the suppression of downstream signaling pathways, resulting in the modulation of immune responses.
Biochemical and Physiological Effects
CP-690,550 has been shown to modulate immune responses by suppressing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. In preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, CP-690,550 has been shown to reduce inflammation, joint destruction, and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments, including its high selectivity for 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide, its well-established synthesis method, and its extensive preclinical data. However, CP-690,550 has several limitations, including its poor solubility in water, its potential for off-target effects, and its potential for toxicity in long-term use.
Direcciones Futuras
There are several future directions for the research and development of CP-690,550. One potential direction is the exploration of its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more potent and selective 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide inhibitors with improved pharmacokinetic properties. Additionally, the long-term safety and efficacy of CP-690,550 in clinical use need to be further evaluated.
Métodos De Síntesis
CP-690,550 can be synthesized using a multistep process starting from 2-chloro-4-nitrophenol. The synthesis involves the conversion of the nitro group to an amino group, followed by the introduction of a piperidine ring and a sulfonyl group. The final step involves the coupling of the resulting intermediate with 2,3-dimethylphenylacetic acid. The synthesis of CP-690,550 has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. The inhibition of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide by CP-690,550 leads to the suppression of multiple cytokine signaling pathways, resulting in the modulation of immune responses. CP-690,550 has been shown to be effective in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-7-6-8-19(16(15)2)23-21(25)14-28-20-10-9-17(13-18(20)22)29(26,27)24-11-4-3-5-12-24/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLXRTZVUWYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)




![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)